![molecular formula C9H14O5 B11895412 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. This compound has a molecular weight of 200.23 and a molecular formula of C10H16O4.
Méthodes De Préparation
The synthesis of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves the formation of spirocyclic structures. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure . The reaction conditions typically involve the use of a catalyst such as p-toluenesulfonic acid and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the spirocyclic structure can be opened or modified using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as p-toluenesulfonic acid . Major products formed from these reactions include various spirocyclic derivatives and functionalized compounds .
Applications De Recherche Scientifique
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research has explored its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves its ability to interact with biological targets through its spirocyclic structure. This structure allows it to bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid can be compared with other similar compounds such as:
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position and number of oxygen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain sulfur atoms in their spirocyclic structure, offering different chemical properties and reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds contain nitrogen atoms, making them useful in studying different biological activities and interactions.
The uniqueness of this compound lies in its specific arrangement of oxygen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14O5 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
1,4,9-trioxaspiro[5.5]undecane-5-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c10-8(11)7-9(14-6-5-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) |
Clé InChI |
ZTHFIBVRVRGAQE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12C(OCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



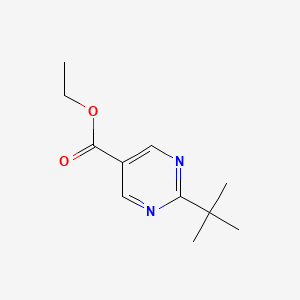

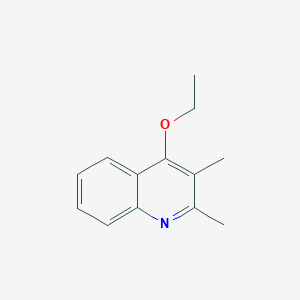
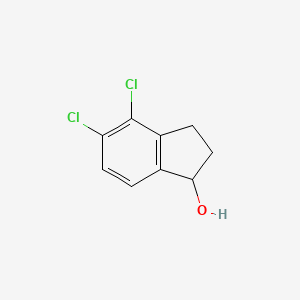
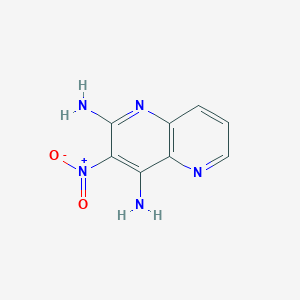

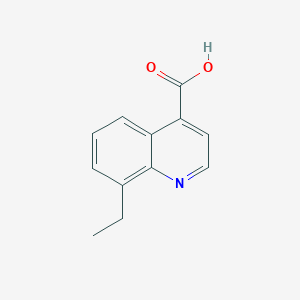
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)


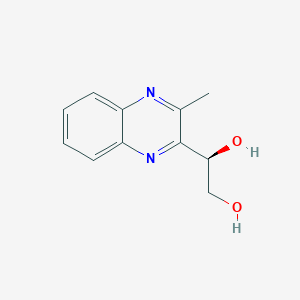
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

